N-(2-ethoxyphenyl)pyrrolidine-1-carboxamide
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Overview
Description
N-(2-ethoxyphenyl)pyrrolidine-1-carboxamide is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29422 g/mol . This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an ethoxyphenyl group attached to the nitrogen atom of the carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)pyrrolidine-1-carboxamide typically involves the reaction of 2-ethoxyaniline with pyrrolidine-1-carboxylic acid or its derivatives under appropriate conditions. One common method is the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis or the use of automated reactors. These methods allow for better control of reaction parameters and higher yields. The use of alternative coupling agents or catalysts may also be explored to optimize the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-ethoxyphenyl)pyrrolidine-1-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction . The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide: Similar structure with the ethoxy group at the para position.
N-(2-methoxyphenyl)pyrrolidine-1-carboxamide: Similar structure with a methoxy group instead of an ethoxy group.
N-(2-ethoxyphenyl)pyrrolidine-2-carboxamide: Similar structure with the carboxamide group at the 2-position of the pyrrolidine ring.
Uniqueness
N-(2-ethoxyphenyl)pyrrolidine-1-carboxamide is unique due to the specific positioning of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the pyrrolidine ring also contributes to its distinct properties, such as increased three-dimensional coverage and stereogenicity, which can affect its interaction with biological targets .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-12-8-4-3-7-11(12)14-13(16)15-9-5-6-10-15/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZVQUOLCYKNDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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